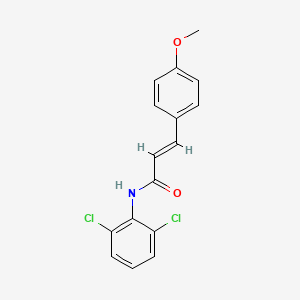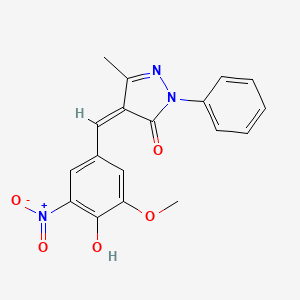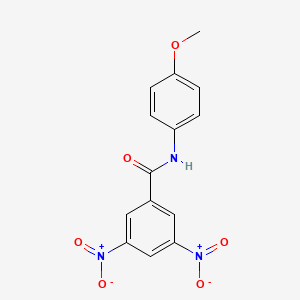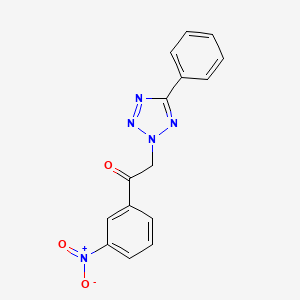
(2E)-N-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. It features a conjugated system with a double bond in the prop-2-enamide moiety, and it is substituted with 2,6-dichlorophenyl and 4-methoxyphenyl groups. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: 2,6-dichloroaniline and 4-methoxybenzaldehyde.
Condensation Reaction: The 2,6-dichloroaniline reacts with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced to form the amine.
Amidation: The amine is reacted with acryloyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Saturated amides.
Substitution: Substituted dichlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be incorporated into polymers for specific properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Receptor Binding: Studied for its binding affinity to certain biological receptors.
Medicine
Drug Development: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of (2E)-N-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide: Lacks the methoxy group.
(2E)-N-(2,6-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2E)-N-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide can influence its chemical reactivity, biological activity, and physical properties, making it unique compared to its analogs.
Propiedades
Fórmula molecular |
C16H13Cl2NO2 |
|---|---|
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
(E)-N-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-12-8-5-11(6-9-12)7-10-15(20)19-16-13(17)3-2-4-14(16)18/h2-10H,1H3,(H,19,20)/b10-7+ |
Clave InChI |
FFEWLBZPJNLBLS-JXMROGBWSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC=C2Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692436.png)
![2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B11692440.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11692449.png)


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide](/img/structure/B11692461.png)

![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl propanoate](/img/structure/B11692464.png)
![2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11692481.png)
![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11692486.png)
![(4E)-3-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11692493.png)


